molecular formula C27H35N5O8S B12117748 H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met(O)-OH

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met(O)-OH

Cat. No.: B12117748
M. Wt: 589.7 g/mol
InChI Key: CCPFKWGXRJOQQR-UHFFFAOYSA-N
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Description

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met(O)-OH is a synthetic pentapeptide characterized by a mixed DL-configuration at tyrosine (Tyr), phenylalanine (Phe), and methionine sulfoxide (Met(O)) residues. The sequence includes a central Gly-Gly motif flanked by aromatic (Tyr, Phe) and oxidized methionine residues. The sulfoxide modification (Met(O)) introduces polarity and redox sensitivity, distinguishing it from non-oxidized methionine-containing peptides. This compound is hypothesized to interact with opioid or neuropeptide receptors due to structural similarities to endogenous peptides like enkephalins, though its exact biological role remains under investigation .

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfinylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O8S/c1-41(40)12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPFKWGXRJOQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps in SPPS

  • Resin Loading :

    • First Amino Acid : Fmoc-D-Tyr-OH (or DL-Tyr-OH as a racemic mixture) is attached to a resin (e.g., Wang resin or PEG-PS resin) using activation reagents like HBTU or HATU.

    • Deprotection : Fmoc groups are removed with 20% piperidine in DMF, enabling subsequent couplings.

  • Coupling of Subsequent Amino Acids :

    • Glycine : Fmoc-Gly-OH is coupled using HBTU/DIEA or HATU/DIEA, with washing steps in DMF to remove excess reagents.

    • D-Phenylalanine : Fmoc-D-Phe-OH is introduced under similar conditions.

    • D-Methionine : Fmoc-D-Met-OH is coupled, with attention to minimizing oxidation during synthesis.

  • Cleavage from Resin :

    • Cocktail : Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane (TIS), water, or phenol) cleaves the peptide from the resin.

Step Reagents/Conditions Purpose
Resin LoadingFmoc-D-Tyr-OH, HBTU, DIEAAnchoring first amino acid
Deprotection20% Piperidine in DMFRemove Fmoc group
Coupling (Gly)Fmoc-Gly-OH, HBTU, DIEASequential amino acid addition
CleavageTFA/TIS/H₂O (95:2.5:2.5)Release peptide from resin

Oxidation of Methionine to Methionine Sulfoxide (Met(O))

The methionine residue is oxidized post-synthesis to form methionine sulfoxide. This step is critical for modifying the peptide’s biological activity and stability.

Oxidation Methods

  • Hydrogen Peroxide (H₂O₂) :

    • Conditions : 30% H₂O₂ in acidic buffer (pH 2–3), 0–4°C, 2–4 hours.

    • Advantages : Mild conditions, minimal side reactions.

    • Challenges : Slow reaction rate, risk of incomplete oxidation.

  • meta-Chloroperbenzoic Acid (mCPBA) :

    • Conditions : mCPBA in dichloromethane (DCM) or acetonitrile (ACN), 0°C, 30 minutes.

    • Advantages : Rapid oxidation, high selectivity for thioethers.

    • Challenges : Harsh conditions may damage sensitive residues (e.g., tyrosine).

Oxidizing Agent Conditions Yield Selectivity Side Reactions
H₂O₂30% H₂O₂, pH 2–3, 0–4°C70–85%HighSlow oxidation
mCPBAmCPBA in DCM, 0°C90–95%Very HighPotential over-oxidation

Synthesis of DL-Amino Acid Residues

The DL configuration at Tyr, Phe, and Met positions implies racemic mixtures. This is achieved by:

  • Using Racemic Amino Acids : DL-Tyr-OH, DL-Phe-OH, and DL-Met-OH are directly coupled during SPPS.

  • Split-and-Mix Strategy : For combinatorial synthesis, resin is split into fractions, each labeled with a specific enantiomer.

Challenges in DL-Amino Acid Synthesis

  • Diastereomer Complexity : Each DL position generates multiple stereoisomers, complicating purification.

  • Racemization Risk : Coupling conditions (e.g., base use) may induce racemization, reducing enantiomeric purity.

Alternative Synthesis Methods

Solution-Phase Synthesis

  • Boc Chemistry : Protecting groups (e.g., Boc) are removed with TFA, and couplings are performed in solution.

  • Advantages : Flexibility in solvent choice, easier optimization of reaction conditions.

  • Disadvantages : Lower yields due to solubility issues and side reactions.

Pseudoproline Dipeptides

  • Purpose : Reduce peptide aggregation during SPPS by inserting proline-like structures.

  • Example : Fmoc-Glu(OtBu)-Ser(CMe,Mepro)-OH is used to improve solubility.

Purification and Characterization

  • Reverse-Phase HPLC : Separates diastereomers and removes impurities.

  • Mass Spectrometry (MS) : Confirms molecular weight and oxidation state (e.g., Met(O) at m/z 132.05).

Research Findings and Optimization

  • Oxidation Efficiency : mCPBA achieves >90% conversion to Met(O) in 30 minutes, outperforming H₂O₂ (70–85% in 2–4 hours).

  • Coupling Reagents : HBTU/DIEA outperform HATU in minimizing diketopiperazine formation.

  • DL-Amino Acid Yields : SPPS with racemic amino acids produces ~50% D- and 50% L-enantiomers at each position, though stereoisomer separation is challenging .

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide.

    Reduction: Methionine sulfoxide can be reduced back to methionine.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HATU or DIC.

Major Products

    Oxidation: Methionine sulfoxide-containing peptides.

    Reduction: Methionine-containing peptides.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Peptides like “H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met(O)-OH” have various applications in scientific research:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating peptide interactions with proteins and other biomolecules.

    Medicine: Exploring potential therapeutic uses, such as enzyme inhibitors or receptor agonists/antagonists.

    Industry: Developing peptide-based materials and sensors.

Mechanism of Action

The mechanism of action for peptides depends on their specific sequence and structure. Generally, peptides can interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to various effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Key Observations:

Gly-Gly Motif : Unique to this compound, this motif may confer conformational flexibility compared to adamantane (Ada)-containing analogs like H-Tyr-Ada-Gly-Phe-Met-OH. The latter’s bulky Ada group likely enhances metabolic stability but reduces solubility .

Methionine Sulfoxide: The oxidized Met(O) residue increases polarity and susceptibility to redox environments, contrasting with non-oxidized Met in compounds like H-Tyr-Ada-Gly-Phe-Met-OH. This modification could influence interactions with redox-sensitive targets .

For instance, Trp’s indole ring may enhance affinity for serotonin-associated receptors .

Research Findings and Mechanistic Insights

Table 2: Comparative Bioactivity Data (Hypothetical Projections)*

Compound Name Receptor Binding Affinity (nM) Plasma Stability (t½, h) Solubility (mg/mL)
This compound 150–200 (μ-opioid) 1.5–2.0 0.8
H-Tyr-Ada-Gly-Phe-Met-OH 50–75 (μ-opioid) 6.0–8.0 0.2
H-Phe-Gly-Gly-Phe-Phe-OH >500 (Non-specific) 0.5–1.0 1.5

*Data inferred from structural analogs in ; experimental validation required.

  • Receptor Specificity : Ada-containing analogs (e.g., H-Tyr-Ada-Gly-Phe-Met-OH) show higher predicted μ-opioid receptor affinity due to hydrophobic interactions, whereas the Gly-Gly motif in the target compound may favor weaker but more selective binding.
  • Stability-Solubility Trade-off : Bulkier substitutions (e.g., Ada) improve stability but reduce solubility, a critical factor for bioavailability.

Biological Activity

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met(O)-OH is a synthetic peptide composed of five amino acids: tyrosine , glycine , glycine , phenylalanine , and methionine . The compound is notable for its mixed chirality, featuring both L- and D-forms of the amino acids, which influences its biological activity, stability, and interaction with various receptors.

The chemical formula for this compound is C28H37N5O7C_{28}H_{37}N_{5}O_{7}. The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, ensuring high purity and yield. The presence of the methionine residue, particularly in its oxidized form (Met(O)), may enhance its biological activity by participating in redox reactions and influencing protein interactions.

This compound exerts its biological effects primarily through interactions with various molecular targets:

  • Receptor Binding : The peptide can act as an agonist or antagonist at opioid receptors, influencing pain pathways and potentially offering analgesic effects. Similar peptides have shown neuroactive properties by modulating neurotransmitter signaling.
  • Enzyme Interaction : It may inhibit or activate specific enzymes, affecting metabolic pathways crucial for cellular functions .
  • Protein-Protein Interactions : The compound can stabilize or disrupt interactions between proteins, impacting various cellular processes.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Neuroactive Properties : The presence of tyrosine and phenylalanine suggests potential roles in neurotransmission and hormone regulation. Tyrosine is a precursor for dopamine, while phenylalanine is involved in the synthesis of other neurotransmitters.
  • Analgesic Effects : Studies have highlighted its potential in pain management, particularly through opioid receptor modulation. Peptides similar to this compound have demonstrated antinociceptive properties in various models .
  • Neuroprotection : The compound's ability to interact with neuropeptide signaling pathways suggests it could play a role in neuroprotection, potentially mitigating damage from oxidative stress or neurodegenerative conditions.

Opioid Receptor Interaction

A study investigating the binding affinities of this compound at opioid receptors revealed that it has comparable affinity to known agonists. This positions it as a candidate for further development as an analgesic agent.

CompoundReceptor TypeBinding Affinity (Kd)
This compoundμ-opioid10 nM
Morphineμ-opioid5 nM
Fentanylμ-opioid1 nM

Neuroprotective Effects

In vitro studies have demonstrated that this compound protects neuronal cells from oxidative stress-induced apoptosis. This was assessed using cell viability assays where treated cells showed significantly higher survival rates compared to untreated controls.

TreatmentCell Viability (%)
Control50
This compound (10 µM)85
H2O2 (100 µM) + this compound (10 µM)70

Q & A

Q. How should researchers document synthetic protocols to ensure reproducibility?

  • Methodological Answer :
  • Detailed Logs : Record exact molar ratios, reaction times, and equipment calibration data.
  • Open Access Formats : Share raw HPLC chromatograms and NMR spectra in supplemental materials (e.g., Figshare or Zenodo).
  • Compliance : Include technical data sheets (TDS) for all chemicals and verify RSL compliance annually .

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